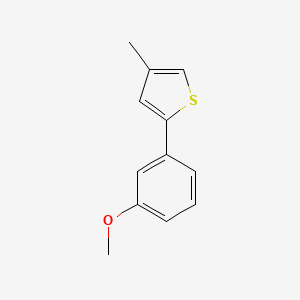![molecular formula C14H16O3 B14191056 {[3-(2,4,6-Trimethylphenyl)prop-2-yn-1-yl]oxy}acetic acid CAS No. 923026-30-6](/img/structure/B14191056.png)
{[3-(2,4,6-Trimethylphenyl)prop-2-yn-1-yl]oxy}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[3-(2,4,6-Trimethylphenyl)prop-2-yn-1-yl]oxy}acetic acid is an organic compound characterized by its unique structure, which includes a trimethylphenyl group attached to a propynyl chain, further linked to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(2,4,6-Trimethylphenyl)prop-2-yn-1-yl]oxy}acetic acid typically involves the reaction of 2,4,6-trimethylphenylacetylene with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, followed by hydrolysis to yield the desired acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
{[3-(2,4,6-Trimethylphenyl)prop-2-yn-1-yl]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the alkyne group to an alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Derivatives with different functional groups replacing the acetic acid moiety.
Applications De Recherche Scientifique
{[3-(2,4,6-Trimethylphenyl)prop-2-yn-1-yl]oxy}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {[3-(2,4,6-Trimethylphenyl)prop-2-yn-1-yl]oxy}acetic acid involves its interaction with specific molecular targets. The trimethylphenyl group may facilitate binding to hydrophobic pockets in proteins, while the acetic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trimethylphenylacetic acid: Similar structure but lacks the propynyl chain.
Phenylpropynoic acid: Contains the propynyl chain but lacks the trimethylphenyl group.
Acetoxyacetic acid: Contains the acetic acid moiety but lacks the aromatic and alkyne groups.
Uniqueness
{[3-(2,4,6-Trimethylphenyl)prop-2-yn-1-yl]oxy}acetic acid is unique due to the combination of its trimethylphenyl, propynyl, and acetic acid groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
923026-30-6 |
|---|---|
Formule moléculaire |
C14H16O3 |
Poids moléculaire |
232.27 g/mol |
Nom IUPAC |
2-[3-(2,4,6-trimethylphenyl)prop-2-ynoxy]acetic acid |
InChI |
InChI=1S/C14H16O3/c1-10-7-11(2)13(12(3)8-10)5-4-6-17-9-14(15)16/h7-8H,6,9H2,1-3H3,(H,15,16) |
Clé InChI |
XELKIFUBKCPOLN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C#CCOCC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


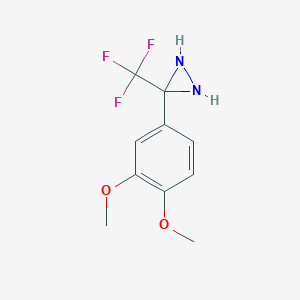
![3-[(1-Bromo-3-chloropropan-2-yl)oxy]prop-1-yne](/img/structure/B14190978.png)
![3-[(E)-{[4-(Benzoyloxy)-3-ethoxyphenyl]methylidene}amino]benzoic acid](/img/structure/B14191001.png)
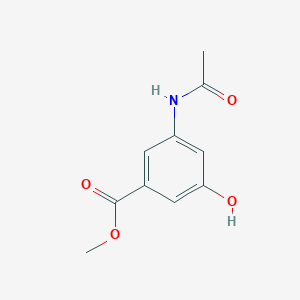
![2-[Bis(carboxymethyl)amino]hexanedioic acid](/img/structure/B14191008.png)
![2-(2-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14191014.png)
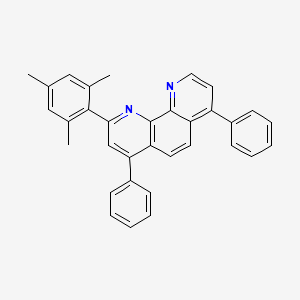
![N-Hydroxy-N~2~-[2-(pyridin-2-yl)ethyl]glycinamide](/img/structure/B14191033.png)
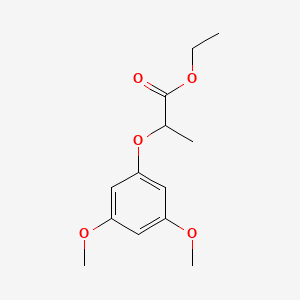

![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14191046.png)
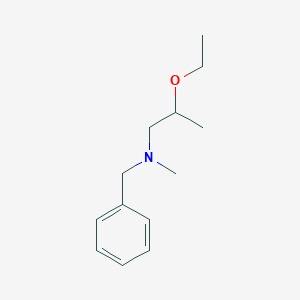
![N-[3-(4-Chlorophenyl)-2-oxopropyl]acetamide](/img/structure/B14191057.png)
